2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile
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Overview
Description
2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-1,3,4-thiadiazole with cyanomethyl sulfide under specific reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing derivatives.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of sulfur-containing heterocycles and substituted thiadiazoles .
Scientific Research Applications
2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile has several scientific research applications across different fields:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: Thiadiazole derivatives, including this compound, have shown potential biological activities such as antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.
Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development. Studies are ongoing to evaluate its efficacy and safety in various medical applications.
Mechanism of Action
The mechanism of action of 2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms may interact with enzymes and proteins, leading to inhibition or modulation of their activity. Additionally, the presence of the cyanomethyl group may enhance its reactivity and binding affinity to certain biological targets .
Comparison with Similar Compounds
2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile can be compared with other thiadiazole derivatives to highlight its uniqueness. Similar compounds include:
2-({5-[(Methylthio)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile: This compound has a methylthio group instead of a cyanomethyl group, which may affect its reactivity and biological activity.
2-({5-[(Ethylthio)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile: The presence of an ethylthio group can lead to different chemical and biological properties compared to the cyanomethyl derivative.
2-({5-[(Phenylthio)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile: The phenylthio group introduces aromaticity, which can influence the compound’s stability and interactions with biological targets.
Properties
CAS No. |
261781-02-6 |
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Molecular Formula |
C6H4N4S3 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
2-[[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C6H4N4S3/c7-1-3-11-5-9-10-6(13-5)12-4-2-8/h3-4H2 |
InChI Key |
LMKZOVOSHUCJBZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)SC1=NN=C(S1)SCC#N |
solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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